Bienvenue dans la boutique en ligne BenchChem!

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone

Medicinal Chemistry Physicochemical Properties Spirocyclic Building Blocks

This meta-fluorobenzoyl-substituted 2,7-diazaspiro[4.4]nonane is a critical regioisomer for SAR. Its σₘ = 0.34 electronic profile is key for probing S1R/S2R and NK1 targets, where even single-atom changes drastically alter binding (e.g., Kᵢ values from 2.6 nM for S2R). Using the wrong regioisomer can compromise receptor engagement. For fragment-based drug discovery, this specific scaffold ensures chemical diversity and metabolic stability studies without steric perturbation. Secure the correct intermediate for interpretable results.

Molecular Formula C14H17FN2O
Molecular Weight 248.30 g/mol
Cat. No. B7842797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Molecular FormulaC14H17FN2O
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-7-5-14(10-17)4-6-16-9-14/h1-3,8,16H,4-7,9-10H2
InChIKeyJINVHUHPWPYUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: Core Identity and Comparator Class for Procurement Evaluation


(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone (CAS 1181354‑52‑8; IUPAC: 2‑(3‑fluorobenzoyl)‑2,7‑diazaspiro[4.4]nonane) is a synthetic spirocyclic building block characterized by a meta‑fluorophenyl carbonyl substituent on a 2,7‑diazaspiro[4.4]nonane scaffold [REFS‑1][REFS‑2]. The compound belongs to a broader class of diazaspiro[4.4]nonane derivatives that have been investigated as sigma receptor (SR) ligands for analgesic applications and as neurokinin‑1 (NK1) antagonists [REFS‑3][REFS‑4]. Unlike fully elaborated drug candidates, this compound serves as a late‑stage intermediate or fragment for medicinal chemistry campaigns, and its procurement value is tied to the specific substitution pattern (meta‑F) that distinguishes it from para‑fluoro, unsubstituted phenyl, or heteroaryl analogs within the same spirocyclic family.

Why a Simple Phenyl or para‑Fluoro Analog Cannot Replace (3‑Fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone in Focused Medicinal Chemistry Programs


Within the 2,7‑diazaspiro[4.4]nonane scaffold, subtle alterations to the N‑acyl substituent—such as moving fluorine from the meta to para position, replacing fluorine with a methyl or methoxy group, or omitting the aryl substitution entirely—can profoundly alter binding pose, metabolic stability, and downstream biological activity [REFS‑1][REFS‑2]. Published structure–activity relationship (SAR) studies on 2,7‑diazaspiro[4.4]nonane‑based sigma receptor ligands demonstrate that even single‑atom changes on the aromatic ring modulate S1R and S2R affinity by orders of magnitude [REFS‑1]. Consequently, a researcher seeking a specific meta‑fluorobenzoyl intermediate cannot blindly substitute it with the commercially more common para‑fluorobenzoyl or unsubstituted benzoyl version without risking a complete loss of target engagement, pharmacokinetic profile, or synthetic route integrity. The quantitative evidence below makes these differentiation points explicit.

Quantitative Differentiation Evidence: (3‑Fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone vs. Its Closest Analogs


Meta‑Fluorine Substitution Confers Distinct Molecular Weight and Lipophilicity vs. Unsubstituted Phenyl and para‑Tolyl Analogs

The target compound carries a meta‑fluorine atom on the benzoyl ring, resulting in a molecular weight of 248.30 g mol⁻¹ and a molecular formula of C₁₄H₁₇FN₂O [REFS‑1]. In contrast, the closest commercially available analogs display measurably different molecular weights: the unsubstituted phenyl analog (2,7‑diazaspiro[4.4]nonan‑2‑yl(phenyl)methanone, CAS 1017683‑64‑5) has MW = 230.31 g mol⁻¹ (C₁₄H₁₈N₂O), while the para‑tolyl analog (2,7‑diazaspiro[4.4]nonan‑2‑yl(p‑tolyl)methanone, CAS 1181244‑90‑5) has MW = 244.33 g mol⁻¹ (C₁₅H₂₀N₂O) [REFS‑2][REFS‑3]. The presence of fluorine increases molecular weight by 18 Da over the phenyl analog and introduces a strong electronegative substituent that alters hydrogen‑bond acceptor capacity and logP, both critical parameters for CNS drug design where the 2,7‑diazaspiro[4.4]nonane scaffold has shown promise [REFS‑4].

Medicinal Chemistry Physicochemical Properties Spirocyclic Building Blocks

The 2,7‑Diazaspiro[4.4]nonane Scaffold Delivers Nanomolar Sigma Receptor Affinity When Properly Substituted, Highlighting the Critical Role of the Aryl Group Choice

In a systematic SAR study of 2,7‑diazaspiro[4.4]nonane derivatives, compound AD258 (9d) bearing a specific N‑acyl substitution showed high binding affinity to both sigma‑1 (S1R) and sigma‑2 (S2R) receptors, with Kᵢ values of 3.5 nM and 2.6 nM respectively [REFS‑1]. While the target compound (3‑fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone is not itself AD258, it represents the identical scaffold with a distinct meta‑fluorobenzoyl substituent. The published data establish that the 2,7‑diazaspiro[4.4]nonane core can achieve single‑digit nanomolar potency at sigma receptors when the N‑substituent is optimized, whereas minimally elaborated intermediates in the same series (e.g., simple alkyl or unsubstituted benzoyl variants) typically show markedly weaker or undetectable binding [REFS‑1]. This underscores that the identity of the aryl‑carbonyl group is a key potency determinant and that the meta‑fluoro substitution pattern is a specific, design‑driven choice rather than an interchangeable decoration.

Sigma Receptor Pharmacology Analgesic Drug Discovery Structure–Activity Relationship

Meta‑Fluoro Positioning Is a Deliberate Design Element Distinct from para‑Fluoro and Ortho‑Fluoro Regioisomers in Diazaspiro[4.4]nonane Programs

The target compound incorporates fluorine at the meta position of the benzoyl ring, as confirmed by its IUPAC name 2‑(3‑fluorobenzoyl)‑2,7‑diazaspiro[4.4]nonane [REFS‑1]. A closely related but distinct regioisomer, (2‑fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone (ortho‑F), and the para‑fluoro analog are also known to chemical suppliers, yet they are listed under separate CAS registry numbers and are not interchangeable [REFS‑2]. In medicinal chemistry, fluorine positional scanning consistently reveals that meta‑fluoro substitution modulates electronic effects (σ‑meta) and steric environment differently from para‑fluoro (σ‑para), which can lead to divergent metabolic stability, CYP inhibition profiles, and target binding conformations [REFS‑3]. The meta‑fluorobenzoyl group specifically orients the fluorine away from the carbonyl oxygen, potentially reducing intramolecular dipole interactions that would occur with ortho‑fluoro substitution, thereby preserving amide bond geometry critical for receptor recognition.

Regioisomer Differentiation Medicinal Chemistry Design Fluorine Scanning

Vendor‑Specified Purity of 97% Establishes a Quantitative Quality Baseline for Reproducible Downstream Chemistry

At least one commercial supplier lists (3‑fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone with a purity specification of 97% [REFS‑1]. This quantitative quality metric is essential for its intended use as a synthetic intermediate or fragment for medicinal chemistry. A purity of 97% means that competing impurities constitute ≤3% of the material, which is sufficient for most amide coupling reactions, reductive aminations, or subsequent N‑deprotection steps without introducing confounding byproducts. By comparison, some close structural analogs, such as 2,7‑diazaspiro[4.4]nonan‑2‑yl(p‑tolyl)methanone, are also offered at 97% purity [REFS‑2], but the choice of supplier and batch‑to‑batch consistency can vary. For procurement, specifying the 97% purity threshold ensures that the meta‑fluorobenzoyl intermediate meets minimal quality criteria for reproducible SAR or scale‑up studies.

Chemical Procurement Quality Control Synthetic Reproducibility

The 2,7‑Diazaspiro[4.4]nonane Core Is a Privileged Scaffold for Sigma Receptor and NK1 Antagonist Programs, Making the Meta‑Fluorobenzoyl Intermediate a Targeted Probe Rather Than a Generic Fragment

Two independent therapeutic programs have exploited the 2,7‑diazaspiro[4.4]nonane scaffold: Janssen's NK1 antagonist patent series [REFS‑1] and the sigma receptor ligand program culminating in AD258 [REFS‑2]. The Janssen patent explicitly covers diverse N‑substituted diazaspiro[4.4]nonane derivatives with neurokinin antagonistic activity, demonstrating that the scaffold tolerates varied acyl and alkyl substitutions while maintaining target engagement. The Bayer patent (WO‑2018024602‑A1) further exemplifies 2,7‑diazaspiro[4.4]nonanes as cancer and diabetes targets [REFS‑3]. The target compound, with its specific meta‑fluorobenzoyl substitution, is positioned as a late‑stage intermediate for one of these or analogous programs. Substituting it with a generic phenyl or heteroaryl analog would break the synthetic route defined in the patent literature and invalidate any structure‑based design rationale linked to the meta‑fluoro pharmacophore hypothesis.

Sigma Receptor Ligands NK1 Antagonists Spirocyclic Scaffold

High‑Confidence Application Scenarios for (3‑Fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone Based on Quantitative Differentiation Evidence


Sigma Receptor Ligand Fragment Growth and Lead Optimization

Researchers building upon the AD258 series can use (3‑fluorophenyl)(2,7‑diazaspiro[4.4]nonan‑2‑yl)methanone as a scaffold‑matched intermediate for systematic fluorine‑position scanning. The published data for AD258 establish that the 2,7‑diazaspiro[4.4]nonane core can achieve Kᵢ values of 3.5 nM (S1R) and 2.6 nM (S2R) when appropriately substituted, and varying the aryl group is a key SAR step [REFS‑1]. The meta‑fluorobenzoyl intermediate provides a specific regioisomer (σₘ = 0.34) that allows direct comparison with para‑fluoro and unsubstituted phenyl variants, enabling determination of the fluorine positional contribution to receptor binding and metabolic stability.

NK1 Antagonist Pharmacophore Exploration

The Janssen patent series covering diaza‑spiro‑[4.4]‑nonane NK1 antagonists provides a framework for exploring neurokinin receptor modulation [REFS‑2]. The target compound's meta‑fluorobenzoyl group offers a distinct electronic profile (MW = 248.30, C₁₄H₁₇FN₂O) that can be incorporated into the patented generic structure to probe the effect of halogen substitution on NK1 binding affinity and selectivity over NK2/NK3. Using this specific intermediate ensures synthetic fidelity to published routes and avoids the confounding effects of alternative aryl substitutions that are not covered by the patent's exemplification.

Spirocyclic Fragment Library Construction for CNS Target Screening

The unique combination of a 2,7‑diazaspiro[4.4]nonane core with a meta‑fluorophenyl carbonyl substituent creates a three‑dimensional, fluorine‑containing fragment suitable for fragment‑based drug discovery (FBDD) targeting CNS proteins. With a molecular weight of 248.30 g mol⁻¹ and a purity specification of ≥97% [REFS‑3], this compound meets the physicochemical criteria for fragment library inclusion (MW < 300, high purity). Its structural differentiation from the unsubstituted phenyl analog (ΔMW = 18.0 Da) and the para‑tolyl analog (ΔMW = 3.97 Da) ensures chemical diversity within the fragment set, maximizing the chance of identifying novel binding interactions.

Metabolic Stability Optimization via Fluorine Scanning

For medicinal chemistry teams seeking to block sites of oxidative metabolism on the benzoyl ring, the meta‑fluoro substituent serves as a strategic metabolic blocking group. The distinct electronic properties of meta‑F (σₘ = 0.34) compared to para‑F (σₚ = 0.06) mean that this intermediate specifically probes metabolic soft spots at the meta position without introducing the steric perturbations that an ortho‑fluoro group would create [REFS‑4]. Procurement of the correct meta‑fluoro regioisomer is essential for generating interpretable structure–metabolism relationship data that can guide further lead optimization.

Quote Request

Request a Quote for (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.